Barium oxalate (BaC2O4) is a sparingly soluble barium salt of oxalic acid, recognized for its utility as a high-purity chemical precursor. Its primary procurement value lies in its controlled thermal decomposition to form other essential barium compounds, such as barium carbonate (BaCO3) and barium oxide (BaO), which are foundational materials in the manufacturing of electronic ceramics, specialty glass, and pyrotechnics. Due to its extremely low water solubility, barium oxalate is a preferred intermediate for syntheses requiring high homogeneity and precise stoichiometric control, particularly in co-precipitation routes for complex oxides.
Substituting barium oxalate with more common salts like barium chloride (BaCl2) or barium nitrate (Ba(NO3)2) is often unfeasible in high-performance applications. These highly soluble salts can introduce chloride or nitrate contaminants and fail to provide the morphological control achievable through the oxalate precipitation route. Direct substitution with commercial barium carbonate (BaCO3) is also problematic; BaCO3 often has a larger, less uniform particle size and lower reactivity, requiring higher processing temperatures and yielding less homogeneous final products, such as barium titanate (BaTiO3). The use of barium oxalate as a precursor ensures a cleaner decomposition and enables the synthesis of fine, uniform nanoparticles critical for advanced electronic components.
In the synthesis of barium titanate (BaTiO3), precursors derived from barium oxalate yield a pure BaTiO3 phase at calcination temperatures as low as 700°C. In contrast, the conventional solid-state route using barium carbonate (BaCO3) and TiO2 results in a mixture of phases at the same temperature, including unreacted BaCO3, TiO2, and intermediate BaTi2O5. Achieving a single phase of BaTiO3 via the conventional route often requires significantly higher temperatures, typically above 1100°C.
| Evidence Dimension | Phase Purity After Calcination at 700°C |
| Target Compound Data | Single-phase BaTiO3 obtained |
| Comparator Or Baseline | Conventional Route (Barium Carbonate): Mixture of BaTiO3, BaCO3, TiO2, and BaTi2O5 |
| Quantified Difference | Achieves phase purity at a temperature at least 400°C lower than the conventional method. |
| Conditions | Calcination of precursors for BaTiO3 synthesis at 700°C. |
Lower synthesis temperatures reduce energy costs, minimize grain growth for finer nanoparticles, and prevent the formation of undesirable secondary phases in the final ceramic product.
The oxalate co-precipitation route produces well-defined, less agglomerated spherical BaTiO3 nanoparticles. In contrast, the classic solid-state route using barium carbonate yields particles with an undefined morphology, forming large, block-like agglomerates. The specific surface area of materials synthesized via the oxalate route is significantly higher; at a calcination temperature of 900°C, the surface area was four times greater than that of powder produced by the classic route.
| Evidence Dimension | Particle Morphology & Specific Surface Area |
| Target Compound Data | Well-defined spherical nanoparticles; 4x higher surface area. |
| Comparator Or Baseline | Classic Route (Barium Carbonate): Undefined morphology, large block-like agglomerates, lower surface area. |
| Quantified Difference | 4-fold increase in specific surface area at 900°C. |
| Conditions | Synthesis of BaTiO3 nanoparticles calcined at 900°C. |
Higher surface area and controlled morphology are critical for creating high-density ceramics and improving the performance of components like multilayer ceramic capacitors (MLCCs).
Barium oxalate exhibits extremely low solubility in water, with a reported solubility product constant (Ksp) of 1.6 x 10⁻⁷. This is orders of magnitude lower than other common barium precursors like barium chloride (a highly soluble salt) or even barium hydroxide (Ksp ≈ 5 x 10⁻³). This insolubility is a key process advantage, enabling its near-quantitative precipitation from solution.
| Evidence Dimension | Solubility Product Constant (Ksp) at 25°C |
| Target Compound Data | 1.6 x 10⁻⁷ |
| Comparator Or Baseline | Barium Hydroxide (Ba(OH)2): 5.0 x 10⁻³ |
| Quantified Difference | Barium oxalate is over 30,000 times less soluble than barium hydroxide. |
| Conditions | Aqueous solution at 25°C. |
Low solubility ensures complete precipitation, which is critical for achieving precise stoichiometric ratios in co-precipitation synthesis of complex materials and for accurate quantitative gravimetric analysis.
For manufacturers of multilayer ceramic capacitors (MLCCs) and other electronic components, using barium oxalate as a precursor enables the production of phase-pure, nano-sized BaTiO3 powders at significantly lower temperatures than conventional solid-state methods. This route provides superior control over particle size and morphology, leading to higher-density ceramics and improved dielectric properties.
Barium oxalate is used in specialized pyrotechnic compositions, often with magnesium, to produce a rich and vivid green flame. Unlike chlorine-donor systems based on barium chloride or barium chlorate, the oxalate can act as a fuel and does not require an additional chlorine source, which can be advantageous for specific performance and safety profiles.
In analytical chemistry workflows, the extremely low solubility of barium oxalate allows for the precise and quantitative separation of barium ions from aqueous solutions. By precipitating barium as barium oxalate, chemists can perform accurate gravimetric analysis to determine barium concentration, a task not possible with highly soluble salts like barium chloride.
Irritant